3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
3-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-13(11-17-10-12)18-7-5-6-8-18/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGOXGOZDDVPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729213 | |
| Record name | 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201644-49-6 | |
| Record name | 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction
The synthesis begins with the preparation of the pyridine core functionalized with a pyrrolidine group. A nucleophilic substitution reaction introduces the pyrrolidin-1-yl moiety at the 3-position of the pyridine ring. This step typically employs 3-bromo-5-iodopyridine as the starting material, reacting with pyrrolidine in the presence of a base such as potassium carbonate. The reaction proceeds under reflux in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Key reaction parameters:
Suzuki-Miyaura Cross-Coupling
The boronate ester group is introduced via a Suzuki-Miyaura cross-coupling reaction. The intermediate from Step 1.1, 3-(pyrrolidin-1-yl)-5-bromopyridine, reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or [PdCl₂(dppf)] is commonly used, with a phosphate buffer to maintain a pH of 8–9.
Representative reaction conditions:
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Catalyst: 2–5 mol% Pd(PPh₃)₄
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Solvent: 1,4-Dioxane/water (4:1)
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Temperature: 80–90°C, 6–8 hours
Optimization of Reaction Conditions
Catalyst Selection
Palladium catalysts significantly impact yield. [PdCl₂(dppf)] outperforms [Pd(PPh₃)₄] in sterically hindered substrates, increasing yields by 15–20%.
Solvent and Temperature Effects
A 1,4-dioxane/water mixture enhances solubility of both organic and inorganic components. Temperatures above 80°C accelerate transmetallation but risk decomposition of the boronate ester.
Protecting Group Strategy
The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron moiety against hydrolysis, enabling easier handling and storage.
Analytical Characterization
Post-synthesis, the compound is validated using:
Spectroscopic Methods
X-ray Diffraction and DFT Analysis
Single-crystal X-ray diffraction confirms the planar pyridine ring and tetrahedral geometry around boron. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(2d,p)) align with experimental bond lengths (B–O: 1.37 Å vs. 1.35 Å calculated).
Comparison of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup, readily available reagents | Requires harsh conditions (high temp) | 50–70% |
| Suzuki-Miyaura Coupling | High regioselectivity, mild conditions | Sensitive to oxygen/moisture | 60–85% |
Challenges and Solutions
Boronate Ester Sensitivity
The dioxaborolane group hydrolyzes in aqueous acidic or basic conditions. Solutions include:
Purification Difficulties
Column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) separates the target compound from Pd residues and unreacted starting materials.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural and electronic differences between the target compound and its analogs:
Key Observations :
- Electron-Donating vs. In contrast, trifluoromethyl () and fluoro () substituents withdraw electrons, stabilizing the boronic ester but requiring harsher reaction conditions.
- Heterocyclic Cores : Pyrazole () and pyrrolo[2,3-b]pyridine () cores introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities and metal coordination.
- Protective Groups : Tosyl () and triisopropylsilyl () groups improve stability during synthesis but require deprotection steps for further functionalization.
Biological Activity
3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known by its CAS number 933986-97-1, is a chemical compound that has garnered attention for its potential biological activities. This compound falls into the category of pyridine derivatives and features a boron-containing moiety that may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₂₃BN₂O₂
- Molecular Weight : 274.17 g/mol
- Structure : The compound consists of a pyridine ring substituted with a pyrrolidine group and a boron-containing dioxaborolane moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cancer signaling pathways. Inhibitors targeting such kinases can disrupt cellular proliferation and survival mechanisms in tumor cells.
- Multidrug Resistance Reversal : Related compounds in the same class have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting efflux pumps such as P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP) .
Biological Activity Studies
Several studies have evaluated the biological effects of this compound:
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds against specific cancer cell lines have been reported in the low micromolar range .
Case Studies
- Case Study on Multidrug Resistance : A study published in a peer-reviewed journal highlighted the effectiveness of boron-containing pyridine derivatives in reversing MDR in leukemia cells. The compound demonstrated a significant reduction in cell viability when used in conjunction with standard chemotherapeutic agents .
- Case Study on Kinase Inhibition : Another research effort focused on the design and synthesis of kinase inhibitors based on similar scaffolds. These inhibitors showed selectivity for mutant forms of receptor tyrosine kinases involved in gastrointestinal stromal tumors (GISTs) .
Data Table: Biological Activity Summary
Q & A
Q. What are the key structural features influencing the reactivity of this compound in cross-coupling reactions?
The compound contains a pyridine core substituted with a pyrrolidine group (electron-donating) and a pinacol boronate ester (electron-withdrawing). The pyrrolidine enhances solubility in polar solvents, while the boronate ester enables Suzuki-Miyaura couplings. The steric bulk of the tetramethyl dioxaborolane group may slow transmetallation steps but improves stability under ambient conditions .
Methodological Insight : Optimize coupling reactions using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/EtOH with aqueous K₂CO₃ (2M) at 105°C, as demonstrated for analogous boronate esters .
Q. How should this compound be stored to prevent decomposition?
Store in sealed, moisture-free containers at 2–8°C under inert gas (e.g., argon). The boronate ester is sensitive to hydrolysis, and exposure to humidity can degrade the dioxaborolane moiety, reducing coupling efficiency .
Experimental Validation : Monitor purity via HPLC or GC-MS after storage. For long-term stability, pre-dry solvents (e.g., THF over molecular sieves) and use glovebox techniques for air-sensitive reactions .
Advanced Research Questions
Q. How do steric and electronic effects impact Suzuki-Miyaura coupling yields with aryl halides?
Steric hindrance from the pyrrolidine and pinacol groups can reduce reaction rates. Electron donation from pyrrolidine may deactivate the pyridine ring, requiring electron-deficient aryl halides (e.g., nitro- or trifluoromethyl-substituted partners).
Data Contradiction Analysis :
Q. What purification strategies are effective for removing byproducts from boronate ester intermediates?
Common byproducts include deboronated pyridine derivatives and residual palladium. Employ sequential purification:
- Step 1 : Flash chromatography with dichloromethane/ethyl acetate (gradient 90:10 to 80:20) to isolate the boronate ester .
- Step 2 : Treat with activated charcoal or EDTA washes to chelate Pd residues .
- Step 3 : Recrystallize from hexane/ethyl acetate (1:3) to achieve ≥98% purity .
Q. How can moisture sensitivity be mitigated in large-scale syntheses?
- Process Design : Use continuous flow reactors with in-line molecular sieves to maintain anhydrous conditions .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to detect boronate ester degradation (e.g., B-O bond cleavage at 1350 cm⁻¹) .
- Alternative Protecting Groups : Compare with MIDA boronates for improved stability, though at the cost of slower coupling kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
